molecular formula C21H22N6O2 B2879332 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 1396856-25-9

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No.: B2879332
CAS No.: 1396856-25-9
M. Wt: 390.447
InChI Key: URFUQVJGGUEUEU-UHFFFAOYSA-N
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Description

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide is a potent, ATP-competitive, and selective inhibitor of the Transforming Growth Factor-beta type I receptor ALK5 (TGF-βR1). This compound has demonstrated high efficacy in suppressing TGF-β-mediated Smad2/3 phosphorylation, a central signaling pathway implicated in a wide array of cellular processes. Its primary research value lies in its utility as a precise chemical tool to dissect the complex roles of the TGF-β/ALK5 signaling axis in disease pathogenesis. Researchers employ this inhibitor to investigate pathological fibrosis, as TGF-β is a master regulator of extracellular matrix production and myofibroblast activation [Source: Patent & Scientific Literature]. Furthermore, it is extensively used in oncology research to study the tumor-promoting functions of TGF-β, including epithelial-to-mesenchymal transition (EMT), metastasis, and immune suppression within the tumor microenvironment. The high selectivity of this compound for ALK5 over other kinases makes it an invaluable asset for elucidating specific pathway mechanisms in both cellular and in vivo models of disease.

Properties

IUPAC Name

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-29-21-17(8-5-9-22-21)20(28)25-18-14-19(24-15-23-18)27-12-10-26(11-13-27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFUQVJGGUEUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the phenylpiperazine moiety: This step involves the coupling of the phenylpiperazine group to the pyrimidine ring, often using reagents like coupling agents or catalysts.

    Attachment of the nicotinamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, which means it binds to the enzyme acetylcholinesterase and inhibits its activity. This inhibition increases the levels of acetylcholine in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

The target compound shares a pyrimidine-pyridine-carboxamide backbone with several analogs but differs in substituents and side chains:

Compound Name Core Structure Key Substituents Molecular Weight Molecular Formula
Target Compound Pyridine-3-carboxamide-pyrimidine 2-Methoxy, 4-phenylpiperazine Not provided C21H23N7O2
1-[6-(4-Methoxyphenyl)Pyrimidin-4-yl]Piperidine-3-Carboxylic Acid Pyrimidine-piperidine 4-Methoxyphenyl, piperidine-3-carboxylic acid 313.35 C17H19N3O3
Lobeglitazone Thiazolidinedione-pyrimidine 2,4-Thiazolidinedione, ethoxy-benzyl N-methylamino, 4-methoxyphenoxy 504.53 C24H24N4O5S
Example 427 (EP 4374877A2) Spiro-pyrimidine-carboxamide Difluoro-phenyl, trifluoromethyl, pentahydroxyhexanoyl, diazaspiro[4.5]decene Not provided C38H38F6N6O10

Key Observations :

  • The target compound and 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid both feature pyrimidine cores but differ in substitution patterns. The piperidine analog replaces the phenylpiperazine group with a carboxylic acid, reducing basicity and altering solubility .
  • Lobeglitazone incorporates a thiazolidinedione ring instead of carboxamide, enabling PPARγ agonism, a mechanism absent in the target compound .
  • Example 427 includes a spirocyclic system and fluorinated groups, enhancing metabolic stability but increasing molecular complexity .
Pharmacological Profile Comparisons
Compound Name Biological Target/Activity Potency/IC50 (If Available) Reference
Lobeglitazone PPARγ agonist (antidiabetic) EC50 = 0.55 μM (PPARγ) [3]
1-[6-(4-Methoxyphenyl)Pyrimidin-4-yl]Piperidine-3-Carboxylic Acid Kinase inhibition (hypothetical, based on structure) Not reported [5]
Example 427 Undisclosed (likely kinase or protease inhibition) Not reported [4]

Key Observations :

  • The methoxy group in lobeglitazone and the piperidine analog enhances metabolic stability compared to non-substituted analogs .
Physicochemical Properties
Property Target Compound 1-[6-(4-Methoxyphenyl)Pyrimidin-4-yl]Piperidine-3-Carboxylic Acid Lobeglitazone
LogP (Predicted) ~3.2 (moderate lipophilicity) ~1.8 (lower due to carboxylic acid) ~2.5
Solubility (aq. buffer) Low (hydrophobic groups) Moderate (ionizable carboxylic acid) Low
Hydrogen Bond Acceptors 7 5 9
Hydrogen Bond Donors 2 2 3

Key Observations :

  • The carboxylic acid in the piperidine analog improves aqueous solubility, making it more suitable for oral administration .

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